(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide
Overview
Description
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and an N-methylprop-2-enamide moiety
Mechanism of Action
Target of Action
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is a highly selective α2 adrenergic receptor agonist . The α2 adrenergic receptors are primarily located in the central nervous system and play a crucial role in regulating neurotransmitter release from adrenergic neurons .
Mode of Action
This compound exerts its effects by binding to the α2 adrenergic receptors, thereby inhibiting the release of norepinephrine . This results in a decrease in neuronal activity, leading to sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It also induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Biochemical Pathways
The activation of α2 adrenergic receptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell . This decrease in cAMP levels results in a reduction in the release of norepinephrine, thereby decreasing neuronal activity .
Pharmacokinetics
This compound is rapidly distributed and is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal activity, leading to sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It also induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Safety and Hazards
While specific safety data for “(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide” is not available, similar compounds like 2,3-DIMETHYLPHENOL are known to be hazardous . They are highly toxic by inhalation, ingestion or skin absorption . They are corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes and skin .
Biochemical Analysis
Biochemical Properties
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the inhibition of enzyme activity, leading to altered metabolic pathways . Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors or modifying epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain kinases, which play a crucial role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors or modifying chromatin structure .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, toxic or adverse effects can occur. For example, in animal studies, low doses of this compound have been shown to reduce inflammation and pain . High doses can lead to toxicity, including liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(2,3-dimethylphenyl)acrylonitrile. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(2,3-dimethylphenyl)-2-propenenitrile
- (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-ethylprop-2-enamide
- (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylbut-2-enamide
Uniqueness
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both a cyano group and an N-methylprop-2-enamide moiety.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-11(10(9)2)7-12(8-14)13(16)15-3/h4-7H,1-3H3,(H,15,16)/b12-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFHAQBKZLKQN-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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